5(6)-Carboxynaphthofluorescein,N-succinimidylester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

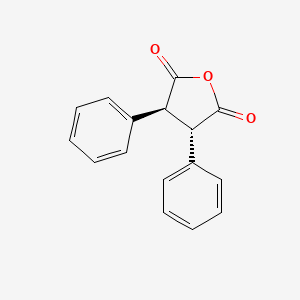

5(6)-Carboxynaphthofluorescein,N-succinimidylester is a fluorescent dye commonly used in biochemical and medical research. This compound is particularly valued for its ability to label proteins and other biomolecules, facilitating the study of various biological processes. The compound is a derivative of naphthofluorescein, which is known for its strong fluorescence properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(6)-Carboxynaphthofluorescein,N-succinimidylester typically involves the reaction of naphthofluorescein with succinic anhydride to introduce the carboxyl group. This is followed by the reaction with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the succinimidyl ester. The reaction conditions generally include:

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Temperature: Room temperature to 50°C

Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To handle the increased volume of reactants

Automated systems: For precise control of reaction conditions

Purification: Using techniques such as chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

5(6)-Carboxynaphthofluorescein,N-succinimidylester undergoes several types of chemical reactions, including:

Substitution Reactions: The succinimidyl ester group can react with amines to form stable amide bonds.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The naphthofluorescein core can undergo redox reactions, although these are less common in typical applications.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in aqueous or organic solvents at neutral to slightly basic pH.

Hydrolysis: Can occur under acidic or basic conditions, often accelerated by heating.

Oxidation and Reduction: Specific reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products

Amide Formation: When reacting with amines, the major product is the corresponding amide.

Carboxylic Acid: Hydrolysis of the ester group yields the carboxylic acid derivative.

Scientific Research Applications

5(6)-Carboxynaphthofluorescein,N-succinimidylester is widely used in various scientific research fields:

Chemistry: As a fluorescent probe for studying molecular interactions and dynamics.

Biology: For labeling proteins, nucleic acids, and other biomolecules to visualize cellular processes.

Medicine: In diagnostic assays and imaging techniques to detect and monitor diseases.

Industry: In the development of biosensors and other analytical tools.

Mechanism of Action

The primary mechanism of action of 5(6)-Carboxynaphthofluorescein,N-succinimidylester involves its ability to form covalent bonds with primary amines on proteins and other biomolecules. This covalent attachment allows the fluorescent dye to label the target molecules, enabling their detection and analysis. The fluorescence properties of the compound are due to the naphthofluorescein core, which absorbs light at specific wavelengths and emits light at a different wavelength, making it useful for various fluorescence-based techniques.

Comparison with Similar Compounds

5(6)-Carboxynaphthofluorescein,N-succinimidylester is unique compared to other fluorescent dyes due to its specific fluorescence properties and reactivity. Similar compounds include:

Fluorescein Isothiocyanate (FITC): Another widely used fluorescent dye, but with different spectral properties.

Rhodamine B Isothiocyanate: Offers different fluorescence characteristics and is used in different applications.

Alexa Fluor Dyes: A series of fluorescent dyes with varying properties tailored for specific applications.

Properties

CAS No. |

115034-75-8 |

|---|---|

Molecular Formula |

C8H8N2O3 |

Molecular Weight |

0 |

Synonyms |

5(6)-Carboxynaphthofluorescein,N-succinimidyl este |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5R,6S)-5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1167731.png)